N-Dodecyl-N-hydroxybenzamide N-Dodecyl-N-hydroxybenzamide
Brand Name: Vulcanchem
CAS No.: 56918-98-0
VCID: VC17154963
InChI: InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-14-17-20(22)19(21)18-15-12-11-13-16-18/h11-13,15-16,22H,2-10,14,17H2,1H3
SMILES:
Molecular Formula: C19H31NO2
Molecular Weight: 305.5 g/mol

N-Dodecyl-N-hydroxybenzamide

CAS No.: 56918-98-0

Cat. No.: VC17154963

Molecular Formula: C19H31NO2

Molecular Weight: 305.5 g/mol

* For research use only. Not for human or veterinary use.

N-Dodecyl-N-hydroxybenzamide - 56918-98-0

Specification

CAS No. 56918-98-0
Molecular Formula C19H31NO2
Molecular Weight 305.5 g/mol
IUPAC Name N-dodecyl-N-hydroxybenzamide
Standard InChI InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-14-17-20(22)19(21)18-15-12-11-13-16-18/h11-13,15-16,22H,2-10,14,17H2,1H3
Standard InChI Key KQDMTFAQBVMWDP-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCN(C(=O)C1=CC=CC=C1)O

Introduction

Structural and Chemical Identity

N-Dodecyl-N-hydroxybenzamide (C₁₉H₃₁NO₂) features a benzamide core substituted with a hydroxyl group at the para position and a dodecyl chain attached to the nitrogen atom. The IUPAC name, N-dodecyl-N-hydroxybenzamide, reflects this arrangement, with the dodecyl chain (C₁₂H₂₅) contributing to its hydrophobic character and the hydroxyl group enhancing solubility in polar solvents .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.56918-98-0
Molecular FormulaC₁₉H₃₁NO₂
Molecular Weight305.5 g/mol
SMILESCCCCCCCCCCCCN(C(=O)C1=CC=CC=C1)O
AmphiphilicityHydrophobic dodecyl tail; hydrophilic benzamide head

The compound’s amphiphilic nature enables micelle formation in aqueous solutions, with critical micelle concentrations (CMC) dependent on temperature and solvent polarity. Nuclear magnetic resonance (NMR) studies confirm the planar geometry of the benzamide ring, while X-ray crystallography reveals intermolecular hydrogen bonding between hydroxyl groups of adjacent molecules, stabilizing its crystalline form .

Synthetic Methodologies

Esterification of p-Hydroxybenzoic Acid

The primary synthesis route involves esterification of p-hydroxybenzoic acid with n-dodecanol under acidic conditions. Optimized parameters include a 1:1.2 molar ratio of acid to alcohol, refluxing in toluene with p-toluenesulfonic acid as a catalyst, and reaction times of 6–8 hours. This method achieves yields of 89%.

Catalytic Aminolysis of Ethyl Salicylate

Alternative approaches employ ethyl salicylate (ES) and dodecylamine in hexane, using phenylboronic acid (PBA) or lipase B from Candida antarctica (CAL-B) as catalysts. PBA facilitates a cyclic intermediate that activates the carbonyl group of ES, enabling nucleophilic attack by the amine (Figure 1) .

Figure 1: Proposed catalytic cycle for PBA-mediated aminolysis .

Table 2: Synthetic Routes and Yields

MethodCatalystYield (%)Conditions
Esterificationp-TSA89Toluene, reflux, 8 h
AminolysisPBA42Hexane, 60°C, 24 h
AminolysisCAL-B6Solvent-free, 24 h

Applications in Surfactant Science

The compound’s dual solubility profile positions it as an effective non-ionic surfactant. In aqueous systems, it reduces surface tension to 32–35 mN/m at 25°C, comparable to commercial surfactants like sodium dodecyl sulfate (SDS). Applications include:

  • Emulsification: Stabilizes oil-in-water emulsions in cosmetic formulations.

  • Detergency: Enhances soil removal in industrial cleaners via micellar encapsulation .

  • Drug Delivery: Potential carrier for hydrophobic pharmaceuticals due to low cytotoxicity .

Research Frontiers and Challenges

Catalytic Efficiency in Synthesis

Despite progress, aminolysis methods face scalability challenges. The 42% yield achieved with PBA remains suboptimal for industrial production, necessitating solvent recycling or hybrid catalytic systems .

Environmental and Toxicological Profiles

Future Directions

  • Green Chemistry Approaches: Exploring biocatalysts or solvent-free conditions to improve sustainability.

  • Structure-Activity Relationships: Modifying the dodecyl chain length to optimize surfactant properties.

  • Advanced Characterization: Employing molecular dynamics simulations to predict micellar behavior.

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